molecular formula C16H15N3O2S B3006364 (E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide CAS No. 2321343-43-3

(E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide

Cat. No.: B3006364
CAS No.: 2321343-43-3
M. Wt: 313.38
InChI Key: TXCDHWWZWDMVCI-VOTSOKGWSA-N
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Description

(E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide is a synthetic organic compound that features a furan ring, a thiophene ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbamide and a cyanoacetic acid derivative.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones.

    Coupling Reactions: The final step involves coupling the furan, thiophene, and pyrazole rings through various condensation reactions, often using reagents such as acetic anhydride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, and reactivity. It is also used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide can be compared with other compounds containing furan, thiophene, and pyrazole rings, such as:
    • (E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-yl)ethyl]prop-2-enamide
    • (E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-yl)propyl]prop-2-enamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-19-12(10-14(18-19)15-5-3-9-22-15)11-17-16(20)7-6-13-4-2-8-21-13/h2-10H,11H2,1H3,(H,17,20)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCDHWWZWDMVCI-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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